molecular formula C9H9ClN2O2S B8446448 4-Chloro-3-dimethylsulfamoylbenzonitrile CAS No. 59210-67-2

4-Chloro-3-dimethylsulfamoylbenzonitrile

Cat. No.: B8446448
CAS No.: 59210-67-2
M. Wt: 244.70 g/mol
InChI Key: VBSGKHVKCPDFRT-UHFFFAOYSA-N
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Description

4-Chloro-3-dimethylsulfamoylbenzonitrile is a substituted benzonitrile derivative featuring a chloro group at the 4-position, a dimethylsulfamoyl group at the 3-position, and a nitrile functional group.

Properties

CAS No.

59210-67-2

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

2-chloro-5-cyano-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H9ClN2O2S/c1-12(2)15(13,14)9-5-7(6-11)3-4-8(9)10/h3-5H,1-2H3

InChI Key

VBSGKHVKCPDFRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

(a) 4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6)
  • Structure : Replaces the nitrile group with a carboxylic acid.
  • Molecular Formula: C₉H₁₀ClNO₄S (MW: 263.70 g/mol).
  • This impacts solubility and bioavailability in drug design .
(b) 4-Chloro-3-methylbenzonitrile
  • Structure : Substitutes dimethylsulfamoyl with a methyl group.
  • Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol).
  • Key Properties : The methyl group is electron-donating, increasing ring electron density compared to the electron-withdrawing sulfamoyl group. This reduces electrophilic substitution reactivity .
(c) 4-Chloro-3-ethylbenzonitrile (CAS 42045-13-6)
  • Structure : Ethyl group replaces dimethylsulfamoyl.
  • Molecular Formula : C₉H₈ClN (MW: 165.62 g/mol).
(d) 3-Chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9)
  • Structure: Introduces a phenoxy-formyl substituent.
  • Molecular Formula: C₁₄H₈ClNO₂ (MW: 257.67 g/mol).
  • Key Properties: The formylphenoxy group enables conjugation or further derivatization (e.g., Schiff base formation), expanding utility in synthetic chemistry .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity/Applications
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.70 59210-61-6 -COOH, -SO₂N(CH₃)₂ Drug intermediates, solubility enhancement
4-Chloro-3-methylbenzonitrile C₈H₆ClN 151.59 Not specified -CH₃ Agrochemical precursors
4-Chloro-3-ethylbenzonitrile C₉H₈ClN 165.62 42045-13-6 -C₂H₅ Lipophilic bioactive molecules
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ 257.67 676494-58-9 -O-C₆H₄-CHO Synthetic building blocks

Key Observations :

  • Electron Effects : Sulfamoyl and nitrile groups are electron-withdrawing, directing electrophilic substitution to specific ring positions. Methyl/ethyl groups are electron-donating, altering reaction pathways .
  • Synthetic Utility : Nitriles serve as precursors for amines, tetrazoles, or carboxylic acids, while formyl groups enable further functionalization .

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